N'-[(oxolan-3-yl)methyl](tert-butoxy)carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(oxolan-3-yl)methylcarbohydrazide is a chemical compound with the molecular formula C10H20N2O3. It is also known by its IUPAC name, tert-butyl 2-(tetrahydro-3-furanylmethyl)hydrazinecarboxylate. This compound is characterized by the presence of an oxolane ring, a tert-butoxy group, and a carbohydrazide moiety. It is a low melting solid with a molecular weight of 216.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(oxolan-3-yl)methylcarbohydrazide typically involves the reaction of tert-butyl hydrazinecarboxylate with an oxolane derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of N’-(oxolan-3-yl)methylcarbohydrazide may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
N’-(oxolan-3-yl)methylcarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The oxolane ring and tert-butoxy group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of N’-(oxolan-3-yl)methylcarbohydrazide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products .
Major Products Formed
The major products formed from the reactions of N’-(oxolan-3-yl)methylcarbohydrazide depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce hydrazine derivatives .
Scientific Research Applications
N’-(oxolan-3-yl)methylcarbohydrazide has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Mechanism of Action
The mechanism of action of N’-(oxolan-3-yl)methylcarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-(oxolan-3-yl)methylcarbohydrazide include other carbohydrazides and oxolane derivatives. Examples include:
- N’-(oxolan-2-yl)methylcarbohydrazide
- N’-(oxolan-4-yl)methylcarbohydrazide
- N’-(tetrahydrofuran-3-yl)methylcarbohydrazide
Uniqueness
N’-(oxolan-3-yl)methylcarbohydrazide is unique due to its specific structural features, such as the position of the oxolane ring and the presence of the tert-butoxy group. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-(oxolan-3-ylmethylamino)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-11-6-8-4-5-14-7-8/h8,11H,4-7H2,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWWGPKTYAHFGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1CCOC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.